![molecular formula C7H9BrN2O B1624882 (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile CAS No. 207557-33-3](/img/structure/B1624882.png)
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Overview
Description
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in lab experiments include its ease of synthesis, availability, and potential applications in different fields. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.
Future Directions
There are several future directions for the study of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the synthesis of new derivatives with improved properties and applications. Additionally, the use of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in drug discovery and materials science is an area that requires further exploration.
Conclusion:
In conclusion, ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Scientific Research Applications
((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block for the synthesis of other compounds.
properties
IUPAC Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCJKBHHSQBM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452614 | |
Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
CAS RN |
207557-33-3 | |
Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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